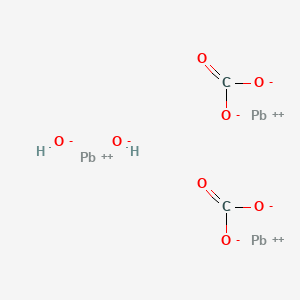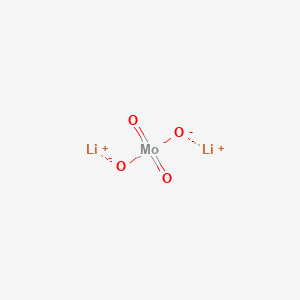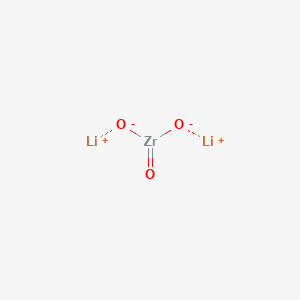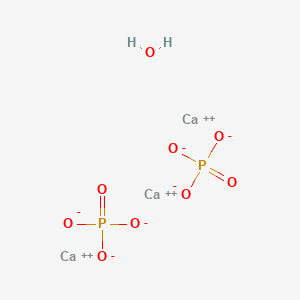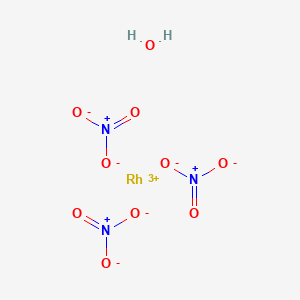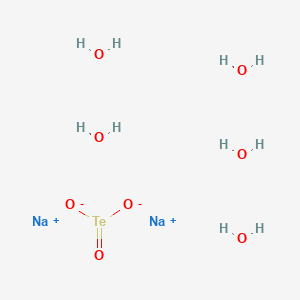
Sodium tellurite pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tellurite pentahydrate is an inorganic compound with the chemical formula Na₂TeO₃·5H₂O. It is a water-soluble white solid and a weak reducing agent. This compound is a hydrated form of sodium tellurite, which is an intermediate in the extraction of tellurium from anode slimes. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tellurite pentahydrate can be synthesized by reacting tellurium dioxide (TeO₂) with sodium hydroxide (NaOH) in water. The reaction produces sodium tellurite, which can then be crystallized to obtain the pentahydrate form:
TeO2+2NaOH→Na2TeO3+H2O
Industrial Production Methods: The primary industrial source of sodium tellurite is from copper anode slimes, which contain various tellurides. These slimes are roasted with sodium carbonate (Na₂CO₃) and oxygen (O₂) to produce sodium tellurite:
Ag2Te+Na2CO3+O2→2Ag+Na2TeO3+CO2
The resulting sodium tellurite can then be hydrated to form this compound .
Types of Reactions:
Oxidation: Sodium tellurite can be oxidized to sodium tellurate (Na₂TeO₄) under suitable conditions.
Reduction: It can be reduced to elemental tellurium (Te) using strong reducing agents.
Substitution: Sodium tellurite can undergo substitution reactions with various reagents to form different tellurium compounds.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaClO) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or hydrazine (N₂H₄) can be used as reducing agents.
Substitution: Reactions with acids like hydrochloric acid (HCl) can lead to the formation of tellurium dioxide (TeO₂).
Major Products Formed:
Oxidation: Sodium tellurate (Na₂TeO₄)
Reduction: Elemental tellurium (Te)
Substitution: Tellurium dioxide (TeO₂)
Wissenschaftliche Forschungsanwendungen
Sodium tellurite pentahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other tellurium compounds.
Biology: Sodium tellurite is used in microbiology to isolate bacteria with resistance to tellurium compounds. It is also used to study the effects of tellurium on biological systems.
Medicine: Research is being conducted on the potential therapeutic uses of tellurium compounds, including sodium tellurite, in treating certain diseases.
Industry: Sodium tellurite is used in the manufacturing of semiconductors, optical devices, and certain types of glass. .
Wirkmechanismus
Sodium tellurite pentahydrate is similar to other tellurium compounds such as sodium selenite (Na₂SeO₃) and sodium sulfite (Na₂SO₃). it has unique properties due to the presence of tellurium:
Sodium Selenite: Similar in structure and reactivity but contains selenium instead of tellurium.
Sodium Sulfite: Also similar in structure but contains sulfur instead of tellurium.
Uniqueness:
- Sodium tellurite has unique redox properties, making it both a weak oxidizing and reducing agent.
- It has specific applications in isolating tellurium-resistant bacteria and in the electroplating industry .
Vergleich Mit ähnlichen Verbindungen
- Sodium selenite (Na₂SeO₃)
- Sodium sulfite (Na₂SO₃)
- Sodium tellurate (Na₂TeO₄)
Eigenschaften
IUPAC Name |
disodium;tellurite;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O3Te.5H2O/c;;1-4(2)3;;;;;/h;;(H2,1,2,3);5*1H2/q2*+1;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGMEGSORYZXCV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-][Te](=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10Na2O8Te |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8022024.png)

![Phosphoric acid;2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31,32,33,34,35,36-tetracosaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecamolybdatridecacyclo[11.11.1.11,5.13,7.13,11.15,21.17,19.19,15.19,19.111,15.113,23.117,21.117,23]hexatriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide](/img/structure/B8022038.png)

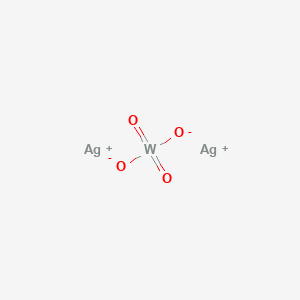

![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)
